Myriocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibiting Sphingolipid Synthesis

- Mechanism: Myriocin acts as a potent inhibitor of serine palmitoyltransferase (SPT), a key enzyme in the biosynthesis of ceramides []. By inhibiting SPT, myriocin reduces ceramide levels in cells [].

- Research Focus: This ability to regulate ceramide levels makes myriocin a valuable tool for studying diseases associated with ceramide buildup, such as neurodegenerative disorders and ischemic stroke [, ].

Modulating Immune Response

- Function: Myriocin demonstrates immunomodulatory properties. It can influence the trafficking and function of immune cells, particularly T lymphocytes [].

- Therapeutic Potential: This immunomodulatory effect is being explored in the context of autoimmune diseases like multiple sclerosis, where myriocin has shown promise in reducing inflammation [].

Protecting against Cell Death

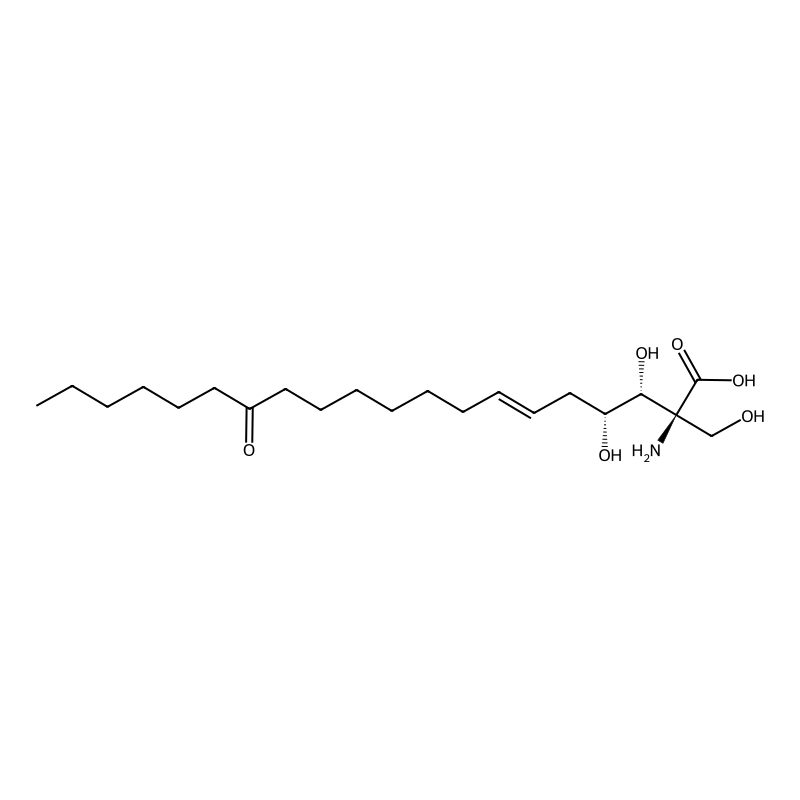

Myriocin, also known as antibiotic ISP-1 and thermozymocidin, is a non-proteinogenic amino acid derived from the entomopathogenic fungus Isaria sinclairii. It is recognized primarily for its potent inhibition of serine palmitoyltransferase, the first enzyme in the sphingolipid biosynthetic pathway. This inhibition leads to significant reductions in sphingosine and sphingolipid levels within cells, making myriocin a valuable tool in biochemical research focused on lipid metabolism and cellular signaling pathways .

Myriocin's immunosuppressive activity stems from its ability to inhibit SPT. SPT catalyzes the formation of sphingolipid precursors, which are crucial for cell membrane integrity and signaling pathways. By blocking SPT, myriocin depletes cells of sphingolipids, leading to several effects:

- Disrupted T-cell function: Sphingolipids play a vital role in T-cell activation and proliferation. Myriocin-induced depletion disrupts these processes, leading to immunosuppression [].

- Induction of apoptosis: Myriocin can trigger programmed cell death (apoptosis) in certain cell types, further contributing to its immunosuppressive effects [].

Myriocin acts as a competitive inhibitor of serine palmitoyltransferase by forming a stable complex with pyridoxal phosphate in the enzyme's active site. The proposed mechanism involves the formation of a PLP-myriocin aldimine, which subsequently undergoes retro-aldol degradation to yield long-chain aldehydes. This process effectively modifies the enzyme's active site, leading to its inactivation. The reaction can be summarized as follows:

- Formation of PLP-myriocin aldimine: Myriocin reacts with pyridoxal phosphate, resulting in an inhibitory complex.

- Decomposition: Over time, this complex decomposes into long-chain aldehydes, which further react with active site lysines to form imines, permanently inhibiting the enzyme .

Myriocin exhibits various biological activities due to its role as an inhibitor of sphingolipid synthesis. It has been shown to:

- Inhibit T cell proliferation: In studies involving IL-2-dependent mouse cytotoxic T cell lines, myriocin significantly suppressed cell growth and activity.

- Immunosuppressive effects: Myriocin is reported to be 10- to 100-fold more potent than ciclosporin, making it a candidate for therapeutic applications in autoimmune diseases .

- Alter membrane properties: By inhibiting sphingolipid synthesis, myriocin affects plasma membrane structure and function, leading to changes in fluidity and permeability .

Myriocin can be synthesized through various methods, including:

- Extraction from natural sources: The compound is primarily obtained from the fungus Isaria sinclairii.

- Chemical synthesis: Several synthetic routes have been developed that involve the construction of the myriocin backbone through multi-step organic reactions, although these methods are less common due to the complexity involved .

Myriocin has several applications in research and medicine:

- Research tool: It is widely used in studies investigating sphingolipid metabolism and its implications in cellular signaling.

- Potential therapeutic agent: Due to its immunosuppressive properties, myriocin may have applications in treating autoimmune diseases and organ transplant rejection.

- Drug development: Myriocin serves as a precursor for developing analogs like fingolimod, which are used in multiple sclerosis treatment .

Studies have demonstrated that myriocin interacts with various cellular components:

- Membrane dynamics: Myriocin's inhibition of serine palmitoyltransferase results in altered lipid composition within membranes, affecting their mechanical properties and resistance.

- Cell signaling pathways: By depleting sphingolipids, myriocin impacts several signaling pathways related to cell growth and apoptosis .

Similar Compounds: Comparison with Other Compounds

Myriocin shares structural and functional similarities with several other compounds known for their roles as sphingolipid synthesis inhibitors. Below is a comparison highlighting its uniqueness:

| Compound | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Myriocin | Isaria sinclairii | Inhibits serine palmitoyltransferase | Highly potent immunosuppressant |

| Fingolimod | Synthetic derivative | Sphingosine receptor modulator | Approved for multiple sclerosis |

| Ceramide | Various sources | Involved in cell signaling; can induce apoptosis | Naturally occurring sphingolipid |

| Sphingosine | Various sources | Modulates cellular responses; promotes cell survival | Precursor to sphingolipids |

Myriocin stands out due to its specific mechanism of action targeting serine palmitoyltransferase with high potency and its significant immunosuppressive effects compared to other compounds in this category .

Myriocin (C₂₁H₃₉NO₆) is a non-proteinogenic amino acid with a molecular weight of 401.54 g/mol. Its structure features a 20-carbon backbone incorporating an α,α-disubstituted amino acid motif, a cis-diol system at positions C3 and C4, and a trans-configured double bond at C6. The stereochemical configuration is defined as (2S,3R,4R,6E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid. Key chiral centers include:

The E-configuration at C6 ensures optimal alignment with hydrophobic pockets in SPT, while the cis-diol system mediates hydrogen bonding with catalytic residues.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Data

Myriocin’s structural elucidation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CD₃OD): δ 5.72 (1H, d, J = 16 Hz, H-6), 4.15 (1H, d, J = 8 Hz, H-3), 3.61 (1H, q, H-2), and 2.38 (4H, m, H-15–H-18).

- ¹³C NMR: δ 174.2 (C-1, carboxyl), 130.5 (C-6, olefinic), 72.8 (C-3), 70.1 (C-4), and 56.3 (C-2).

Infrared (IR) Spectroscopy

- Peaks at 1702 cm⁻¹ (carboxyl C=O stretch), 1665 cm⁻¹ (amide I band), and 950 cm⁻¹ (trans C=C-H bend).

Mass Spectrometry

- High-Resolution ESI-MS: m/z 400.254 [M-H]⁻ (calculated 400.255).

- Fragmentation Patterns: Dominant ions at m/z 256 (base peak, loss of C₁₄H₂₄O₃) and 127 (C₇H₁₁O₂).

| Technique | Key Observations | Sources |

|---|---|---|

| ¹H/¹³C NMR | Confirmed stereochemistry and functional groups | |

| IR | Identified carbonyl and double bond motifs | |

| High-Resolution MS | Verified molecular formula and fragmentation |

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography of myriocin-bound serine palmitoyltransferase (SPT) reveals critical interactions:

- SPT K265A Mutant Complex: Myriocin forms a covalent external aldimine with pyridoxal 5’-phosphate (PLP), with decarboxylation at C2 observed in the electron density map.

- Hydrophobic Pocket Binding: The C6–C20 alkyl chain occupies a hydrophobic tunnel lined by Leu242, Val243, and Phe244.

- Hydrogen Bond Network: The C3/C4 diol interacts with Asp174 and Ser319, while the C2 hydroxymethyl group contacts Tyr365.

| Parameter | Value |

|---|---|

| Resolution | 1.6 Å |

| Space Group | P2₁2₁2₁ |

| R-factor/R-free | 0.18/0.21 |

| Key Interactions | PLP-myriocin aldimine |

The loss of the C2 carboxylate during crystallization suggests a decarboxylation mechanism, likely mediated by PLP’s electron sink properties.

Synthetic Approaches: Total Synthesis and Structural Analogues

Total Synthesis Strategies

Chiron Approach from D-Mannose:

Asymmetric Deconjugative Alkylation:

Hydroxylation-Dihydroxylation Cascade:

Structural Analogues

The synthesis of 2-epi-myriocin highlights the C2 S configuration’s importance, as epimerization abolishes SPT binding.

Fungal Producers: Isaria sinclairii and Related Species

Isaria sinclairii stands as the most extensively studied and significant producer of myriocin among entomopathogenic fungi. This species, representing the anamorph stage of Cordyceps sinclairii, belongs to the family Cordycipitaceae within the order Hypocreales [2]. The fungus exhibits a specialized ecological niche as an entomopathogen, primarily targeting underground cicada nymphs across its natural range, which extends from Asia through New Zealand [2].

The taxonomic classification of Isaria sinclairii places it within a broader complex of related entomopathogenic species that demonstrate varying capacities for myriocin production. Myriococcum albomyces, a thermophilic fungus classified within the Lasiosphaeriaceae family, represents another confirmed myriocin producer, though it occupies a distinct ecological niche as a saprophytic organism rather than an entomopathogen [3] [4] [5]. This species demonstrates the taxonomic diversity of myriocin-producing fungi, extending beyond the Cordycipitaceae to include representatives from other fungal families.

Mycelia sterilia, representing sterile fungal cultures derived from various sources, has also been documented as a myriocin producer [3] [5]. These sterile mycelia, often maintained in laboratory conditions, provide valuable research material for myriocin production studies, though their natural ecological roles remain undefined due to their sterile nature.

Recent molecular analyses have revealed significant complexity within the Cordyceps species complex, with implications for myriocin production patterns. Ophiocordyceps longissima has emerged as a particularly potent myriocin producer, with quantitative analyses demonstrating myriocin concentrations of 189.36 micrograms per gram in synnema structures and 49.49 micrograms per gram in stroma tissues [6] [7]. These concentrations represent among the highest naturally occurring myriocin levels documented in fungal tissues.

The relationship between Cordyceps cicadae and myriocin production has proven more complex than initially understood. While traditionally considered synonymous with Isaria cicadae, molecular and chemical analyses suggest these may represent distinct taxonomic entities with different myriocin production capacities [6] [7]. Specifically, authentic Isaria cicadae specimens consistently demonstrate myriocin levels below detection limits, while certain strains identified as Cordyceps cicadae contain substantial myriocin concentrations [6].

Metabolic Pathways in Myriocin Production

The biosynthetic pathways responsible for myriocin production in entomopathogenic fungi remain incompletely characterized, though the compound's structural features provide insights into potential biosynthetic mechanisms. Myriocin, chemically designated as (2S,3R,4R,6E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxo-6-eicosenoic acid, possesses a complex molecular architecture that suggests involvement of multiple biosynthetic pathways [8] [9].

The molecular structure of myriocin features a twenty-carbon fatty acid backbone with multiple functional groups, including amino, hydroxyl, and ketone moieties. This structural complexity indicates that myriocin biosynthesis likely involves polyketide synthase pathways, amino acid metabolism, and fatty acid biosynthesis systems [10]. The presence of the amino acid portion suggests potential involvement of amino acid biosynthetic enzymes, while the long-chain fatty acid component implies participation of fatty acid synthase complexes.

Research into the mechanistic basis of myriocin action has revealed that the compound functions as a potent inhibitor of serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid biosynthesis [11] [12] [13]. The inhibition mechanism involves formation of an external aldimine complex between myriocin and the pyridoxal 5-phosphate cofactor of serine palmitoyltransferase, followed by a retro-aldol-like cleavage reaction that generates a suicide inhibitor [12] [13]. This dual mechanism of inhibition contributes to myriocin's extraordinary potency, with inhibition constants in the nanomolar range.

The biosynthetic gene clusters responsible for myriocin production have not been definitively characterized in any fungal species, representing a significant gap in understanding of this important secondary metabolite. However, comparative genomic analyses of entomopathogenic fungi suggest that myriocin biosynthesis likely involves complex gene clusters encoding multiple enzymatic activities, similar to other fungal secondary metabolites [14] [15].

Ecological Role in Entomopathogenic Fungi

Myriocin serves multiple ecological functions within entomopathogenic fungi, contributing to their success as specialized pathogens of arthropod hosts. The compound's potent bioactivity suggests important roles in pathogenicity, competitive interactions, and survival strategies within complex ecological environments.

The primary ecological function of myriocin appears related to its role in insect pathogenesis. Entomopathogenic fungi must overcome sophisticated host defense mechanisms during infection processes, including cellular immune responses and antimicrobial defenses [14] [15]. Myriocin's ability to disrupt sphingolipid metabolism in target organisms likely contributes to pathogenicity by compromising host cellular integrity and immune function [16] [17].

The immunosuppressive properties of myriocin, demonstrated to be 10- to 100-fold more potent than cyclosporin A, suggest that the compound may suppress host immune responses during fungal infection [1]. This immunosuppressive activity could facilitate fungal establishment and proliferation within arthropod hosts by reducing the effectiveness of cellular and humoral immune defenses.

Myriocin also likely serves defensive functions, protecting fungal-colonized host cadavers from opportunistic microbial invasion. Following successful infection and host death, entomopathogenic fungi must defend their nutritional resources against bacterial and other fungal competitors [14]. The broad-spectrum antimicrobial properties of myriocin, including antifungal and antibacterial activities, position it as an important chemical defense mechanism [18] [19].

The ecological distribution of myriocin-producing fungi provides additional insights into the compound's functional roles. Isaria sinclairii and related species typically inhabit soil environments where they encounter diverse microbial communities and potential competitors [2]. In these complex ecosystems, myriocin production may confer competitive advantages by inhibiting rival microorganisms or deterring fungivorous invertebrates.

The specialized production of myriocin within specific fungal structures also suggests targeted ecological functions. The concentrated accumulation of myriocin in synnema and stroma tissues of Ophiocordyceps longissima, reaching concentrations exceeding 180 micrograms per gram, indicates that these reproductive structures may require enhanced chemical protection [6]. Such high concentrations likely deter herbivory and microbial degradation of reproductive tissues critical for fungal dispersal and survival.

Environmental factors significantly influence myriocin production patterns in entomopathogenic fungi. Temperature, humidity, nutrient availability, and microbial community composition all affect secondary metabolite production in fungi [14]. The thermophilic nature of Myriococcum albomyces suggests that elevated temperatures may enhance myriocin biosynthesis in some species, though optimal production conditions remain to be systematically characterized for most myriocin-producing fungi.

The temporal dynamics of myriocin production during fungal life cycles represent another important ecological consideration. Peak myriocin concentrations likely coincide with critical periods in fungal development, such as spore formation, host invasion, or competitive interactions [15]. Understanding these temporal patterns could provide insights into the specific ecological pressures that have shaped myriocin biosynthesis in entomopathogenic fungi.

The structural foundation of myriocin's interaction with serine palmitoyltransferase has been elucidated through comprehensive crystallographic studies and spectroscopic analysis. Myriocin binds to serine palmitoyltransferase through a two-step mechanism that involves initial external aldimine formation followed by enzymatic degradation leading to covalent modification [1] [2].

The crystal structure of the serine palmitoyltransferase K265A mutant complexed with myriocin reveals critical structural details of the inhibitor-enzyme interaction. The structure, determined at 1.6 Å resolution, demonstrates that myriocin forms a pyridoxal 5'-phosphate-myriocin external aldimine complex within the active site [1] [3]. The myriocin molecule adopts a specific stereochemical configuration, maintaining the Z configuration of the double bond at position C6 and the cis diol geometry at positions C3 and C4 [1].

The hydrophobic tail of myriocin inserts into a specialized hydrophobic pocket formed by the enzyme, with structural modeling revealing interactions extending to carbon 9 of the myriocin chain [1]. This positioning is analogous to how the natural substrate intermediates bind within the active site. The structural analysis demonstrates that many key active site residues, including His159, Asp231, and His234, adopt similar positions to those observed in the serine palmitoyltransferase-L-serine external aldimine structure [1].

A notable structural rearrangement occurs upon myriocin binding, where Arg378, normally involved in electrostatic interactions with the carboxylate of L-serine, is displaced from the active site along with conformational changes in the mobile loop region (378-RPPATE-383) [1]. These structural modifications accommodate the extended hydrophobic tail of myriocin while maintaining the essential pyridoxal 5'-phosphate binding interactions.

The pyridoxal 5'-phosphate cofactor structure plays a crucial role in myriocin binding. The internal aldimine structure shows that seven cup-forming ligands are provided by side chains and backbones from both subunits of the dimeric enzyme [4]. The phosphate group of pyridoxal 5'-phosphate forms critical interactions, as demonstrated by studies using pyridoxal (the dephosphorylated analogue), which show significantly reduced binding affinity and catalytic efficiency [4] [5].

Dual Inhibition Mechanism: External Aldimine Formation and Retro-Aldol Cleavage

Myriocin exhibits a unique dual inhibition mechanism that distinguishes it from conventional enzyme inhibitors. This mechanism involves two sequential phases: initial external aldimine formation followed by retro-aldol cleavage leading to suicide inhibition [1] [6] [2].

External Aldimine Formation Phase

The initial phase involves rapid formation of a pyridoxal 5'-phosphate-myriocin external aldimine complex. Spectroscopic analysis reveals that addition of myriocin to holo-serine palmitoyltransferase produces an immediate increase in absorbance with a maximum at 430 nm and loss of the 333 nm peak [1]. This spectral signature is characteristic of external aldimine formation and occurs within minutes of myriocin addition.

Mass spectrometry analysis confirms the formation of this complex, detecting a species with monoisotopic mass 631.30153 Da, consistent with the predicted pyridoxal 5'-phosphate-myriocin aldimine (calculated monoisotopic mass 631.29902 Da) [1]. The external aldimine intermediate demonstrates competitive inhibition kinetics with respect to both L-serine and palmitoyl-CoA substrates, establishing myriocin as a competitive inhibitor [1].

Retro-Aldol Cleavage Phase

The second phase involves an unexpected enzymatic degradation of the pyridoxal 5'-phosphate-myriocin aldimine through a retro-aldol-like cleavage mechanism. This process occurs slowly, with the initial external aldimine remaining stable for approximately 90 minutes at 25°C before undergoing degradation over 16 hours [1] [7]. The degradation is characterized by a decrease in the 430 nm absorbance peak accompanied by concomitant increases at 331 nm and 400 nm [1].

The retro-aldol cleavage mechanism involves deprotonation of the myriocin C3-hydroxyl group, followed by C2-C3 bond cleavage and electron movement into the pyridine ring of pyridoxal 5'-phosphate [1] [7]. This process generates a C18 aldehyde (octadecenal) and a pyridoxal 5'-phosphate-D-serine aldimine intermediate [1]. The mechanism is catalyzed by the enzyme itself, as demonstrated by studies with the K265A mutant, which forms the initial external aldimine but does not undergo the subsequent degradation [1].

The dual nature of this mechanism explains the extraordinary potency and longevity of myriocin inhibition. While the initial external aldimine provides immediate inhibition with nanomolar affinity, the subsequent retro-aldol cleavage generates a reactive aldehyde that forms covalent bonds with the enzyme, resulting in irreversible inactivation [1] [6].

Covalent Modification of Catalytic Lysine Residues

The retro-aldol cleavage of the pyridoxal 5'-phosphate-myriocin aldimine generates a highly reactive C18 aldehyde (octadecenal) that subsequently forms covalent bonds with critical lysine residues in the serine palmitoyltransferase active site. This covalent modification represents the suicide inhibition phase of myriocin's mechanism [1] [2].

Identification of the Target Lysine Residue

Comprehensive mass spectrometry analysis has identified lysine 265 (Lys265) as the primary target for covalent modification by the myriocin-derived aldehyde [1]. Intact protein mass spectrometry of serine palmitoyltransferase after 16 hours of myriocin treatment reveals a covalent adduct with a mass increase of +278 Da (observed average mass 47,509 Da versus native enzyme average mass 47,231 Da) [1]. This mass increase is consistent with condensation of the predicted octadecenal with the enzyme.

Peptide mass fingerprinting following trypsin digestion provides definitive identification of the modification site. Three peptide species are observed with monoisotopic masses consistent with Lys265 modified by Δmass +282.24 Da (+C18H34O2) [1]. This mass corresponds to the condensation of the C18 aldehyde onto the amine of Lys265, forming an imine linkage, followed by chemical reduction of both the imine and ketone functional groups.

Chemical Nature of the Covalent Modification

The covalent modification involves formation of an imine bond between the epsilon-amino group of Lys265 and the aldehyde carbon of the myriocin-derived octadecenal [1]. This imine linkage is susceptible to chemical reduction by sodium borohydride, which increases the mass of the adduct by 4 Da (47,513 Da), confirming the presence of a reducible imine bond and the ketone at position 12 of the carbon chain [1].

The specificity of this modification for Lys265 reflects both the proximity of this residue to the site of aldehyde generation and its essential role in the catalytic mechanism. Lys265 normally functions as the anchor point for the pyridoxal 5'-phosphate cofactor through internal aldimine formation and serves as a general acid-base catalyst during the normal enzymatic reaction [1] [4].

Structural Context of Lysine 265

Lysine 265 occupies a central position in the serine palmitoyltransferase active site and is highly conserved across the alpha-oxoamine synthase enzyme family [1]. In the native enzyme, Lys265 forms the internal aldimine with pyridoxal 5'-phosphate and is positioned approximately 2.6 Å from key substrate binding sites [1]. The strategic location of this residue makes it particularly susceptible to reaction with the aldehyde generated from myriocin degradation.

The modification of Lys265 disrupts both pyridoxal 5'-phosphate binding and the enzyme's catalytic mechanism. Once covalently modified, the enzyme cannot regenerate the internal aldimine required for cofactor binding, resulting in permanent inactivation that cannot be rescued by addition of fresh pyridoxal 5'-phosphate [1].

Kinetic Studies of Enzyme Inactivation

Detailed kinetic analysis of myriocin-mediated serine palmitoyltransferase inactivation reveals complex biphasic kinetics reflecting the dual inhibition mechanism. These studies provide quantitative insights into both the initial competitive inhibition and the subsequent irreversible inactivation phases [1] [2].

Initial Inhibition Kinetics

The initial phase of myriocin inhibition follows classic competitive inhibition kinetics. Due to the tight-binding nature of myriocin, kinetic analysis employs the Morrison equation rather than standard Michaelis-Menten kinetics, as the assumption that free inhibitor concentration equals total inhibitor concentration is invalid [1]. The inhibition constant (Ki) for the initial pyridoxal 5'-phosphate-myriocin aldimine is determined to be 967 ± 98 nM [1].

| Parameter | Value | Method |

|---|---|---|

| Inhibition Constant (Ki) | 967 ± 98 nM | Morrison equation |

| Inhibition Type | Competitive (vs L-serine and palmitoyl-CoA) | IC50 analysis with varying substrate concentrations |

| Initial Enzyme Activity Remaining | 7.7% | Activity assay (10 min incubation) |

Competitive inhibition with respect to both substrates is established through systematic variation of substrate concentrations while measuring IC50 values. IC50 values increase linearly with both L-serine and palmitoyl-CoA concentrations, confirming that myriocin competes with both substrates for binding to the enzyme [1].

Time-Dependent Inactivation Kinetics

The second phase involves time-dependent irreversible inactivation resulting from covalent modification. The kinetics of this process are characterized by a biphasic profile with an initial rapid phase (complete within 90 minutes) followed by a slower degradation phase occurring over 16 hours [1].

| Time Point | Relative Activity | Reversibility |

|---|---|---|

| 10 minutes | 7.7% | Partially reversible (60% recovery after 24 hr dialysis) |

| 16 hours | 10.1% | Irreversible (0% recovery after 24 hr dialysis) |

Temperature dependence studies demonstrate that lowering the temperature to 4°C arrests the degradation of the pyridoxal 5'-phosphate-myriocin aldimine, confirming the enzymatic nature of the degradation process [1]. This temperature sensitivity distinguishes the enzyme-catalyzed retro-aldol cleavage from simple chemical decomposition.

Reversibility Studies

Reversibility experiments provide critical insights into the transition from reversible to irreversible inhibition. When serine palmitoyltransferase is incubated with myriocin for short periods (10 minutes) followed by extensive dialysis against buffer containing fresh pyridoxal 5'-phosphate, significant activity recovery occurs (60% after 24 hours) [1]. This recovery is accompanied by restoration of the characteristic internal aldimine spectral signature.

In contrast, enzyme pre-incubated with myriocin for extended periods (16 hours) shows no detectable activity recovery after dialysis, confirming the irreversible nature of the covalent modification [1]. The inability to rescue activity with fresh pyridoxal 5'-phosphate definitively establishes that covalent modification, rather than cofactor depletion, is responsible for the irreversible inactivation.

Role of Lysine 265 in Degradation Kinetics

Studies with the K265A mutant provide crucial insights into the role of the catalytic lysine in the degradation mechanism. The K265A mutant forms the initial pyridoxal 5'-phosphate-myriocin external aldimine but does not undergo the subsequent degradation observed with wild-type enzyme [1]. The external aldimine in the K265A mutant remains stable for over 16 hours at 25°C, demonstrating that Lys265 is essential for the retro-aldol cleavage reaction.

This observation establishes that Lys265 functions not only as the target for covalent modification but also as a crucial catalytic residue in the degradation mechanism itself. The dual role of Lys265 explains both the specificity of the covalent modification and the autocatalytic nature of the inactivation process [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

2: Zécri FJ. From Natural Product to the First Oral Treatment for Multiple Sclerosis: The Discovery of FTY720 (Gilenya™)? Curr Opin Chem Biol. 2016 Jun;32:60-6. doi: 10.1016/j.cbpa.2016.04.014. Epub 2016 May 31. Review. PubMed PMID: 27258401.

3: Huang X, Withers BR, Dickson RC. Sphingolipids and lifespan regulation. Biochim Biophys Acta. 2014 May;1841(5):657-64. doi: 10.1016/j.bbalip.2013.08.006. Epub 2013 Aug 15. Review. PubMed PMID: 23954556; PubMed Central PMCID: PMC3925463.

4: Lo HC, Hsieh C, Lin FY, Hsu TH. A Systematic Review of the Mysterious Caterpillar Fungus Ophiocordyceps sinensis in Dong-ChongXiaCao ( Dōng Chóng Xià Cǎo) and Related Bioactive Ingredients. J Tradit Complement Med. 2013 Jan;3(1):16-32. doi: 10.4103/2225-4110.106538. Review. PubMed PMID: 24716152; PubMed Central PMCID: PMC3924981.

5: Chiba K, Adachi K. Discovery of fingolimod, the sphingosine 1-phosphate receptor modulator and its application for the therapy of multiple sclerosis. Future Med Chem. 2012 Apr;4(6):771-81. doi: 10.4155/fmc.12.25. Review. PubMed PMID: 22530640.

6: Podbielska M, Krotkiewski H, Hogan EL. Signaling and regulatory functions of bioactive sphingolipids as therapeutic targets in multiple sclerosis. Neurochem Res. 2012 Jun;37(6):1154-69. doi: 10.1007/s11064-012-0728-y. Epub 2012 Mar 27. Review. PubMed PMID: 22451227.

7: Jiang XC, Goldberg IJ, Park TS. Sphingolipids and cardiovascular diseases: lipoprotein metabolism, atherosclerosis and cardiomyopathy. Adv Exp Med Biol. 2011;721:19-39. doi: 10.1007/978-1-4614-0650-1_2. Review. PubMed PMID: 21910080.

8: Yeung BK. Natural product drug discovery: the successful optimization of ISP-1 and halichondrin B. Curr Opin Chem Biol. 2011 Aug;15(4):523-8. doi: 10.1016/j.cbpa.2011.05.019. Epub 2011 Jun 22. Review. PubMed PMID: 21684798.

9: Strader CR, Pearce CJ, Oberlies NH. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. J Nat Prod. 2011 Apr 25;74(4):900-7. doi: 10.1021/np2000528. Epub 2011 Apr 1. Review. PubMed PMID: 21456524.

10: Friedrich FW, Eschenhagen T. [Fingolimod - a new immunomodulator]. Dtsch Med Wochenschr. 2009 Oct;134(42):2127-31. doi: 10.1055/s-0029-1241903. Epub 2009 Oct 6. Review. German. PubMed PMID: 19809964.

11: Chiba K. [New therapeutic approach for autoimmune diseases by the sphingosine 1-phosphate receptor modulator, fingolimod (FTY720)]. Yakugaku Zasshi. 2009 Jun;129(6):655-65. Review. Japanese. PubMed PMID: 19483408.

12: Chiba K. [A new therapeutic approach for autoimmune diseases by the sphingosine 1-phosphate receptor modulator, fingolimod (FTY720)]. Nihon Rinsho Meneki Gakkai Kaishi. 2009 Apr;32(2):92-101. Review. Japanese. PubMed PMID: 19404007.

13: Hiestand PC, Rausch M, Meier DP, Foster CA. Ascomycete derivative to MS therapeutic: S1P receptor modulator FTY720. Prog Drug Res. 2008;66:361, 363-81. Review. PubMed PMID: 18416311.

14: Bismuth J, Lin P, Yao Q, Chen C. Ceramide: a common pathway for atherosclerosis? Atherosclerosis. 2008 Feb;196(2):497-504. Epub 2007 Oct 25. Review. PubMed PMID: 17963772; PubMed Central PMCID: PMC2924671.

15: Baumruker T, Billich A, Brinkmann V. FTY720, an immunomodulatory sphingolipid mimetic: translation of a novel mechanism into clinical benefit in multiple sclerosis. Expert Opin Investig Drugs. 2007 Mar;16(3):283-9. Review. PubMed PMID: 17302523.

16: Chiba K, Matsuyuki H, Maeda Y, Sugahara K. Role of sphingosine 1-phosphate receptor type 1 in lymphocyte egress from secondary lymphoid tissues and thymus. Cell Mol Immunol. 2006 Feb;3(1):11-9. Review. PubMed PMID: 16549044.

17: Nishikido M, Kanekake H, Harada T. [Molecular action mechanisms of the therapeutic agents for kidney diseases: Immunosuppressants]. Nihon Rinsho. 2006 Feb;64 Suppl 2:634-8. Review. Japanese. PubMed PMID: 16523968.

18: Chiba K. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors. Pharmacol Ther. 2005 Dec;108(3):308-19. Epub 2005 Jun 13. Review. PubMed PMID: 15951022.

19: Kahan BD. FTY720: from bench to bedside. Transplant Proc. 2004 Mar;36(2 Suppl):531S-543S. Review. PubMed PMID: 15041402.

20: Aki FT, Kahan BD. FTY720: A new kid on the block for transplant immunosuppression. Expert Opin Biol Ther. 2003 Jul;3(4):665-81. Review. PubMed PMID: 12831371.